

Introduction: The Versatility of a Core Heterocycle

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Compound of Interest

Compound Name: 5-Aminophthalide

Cat. No.: B188718

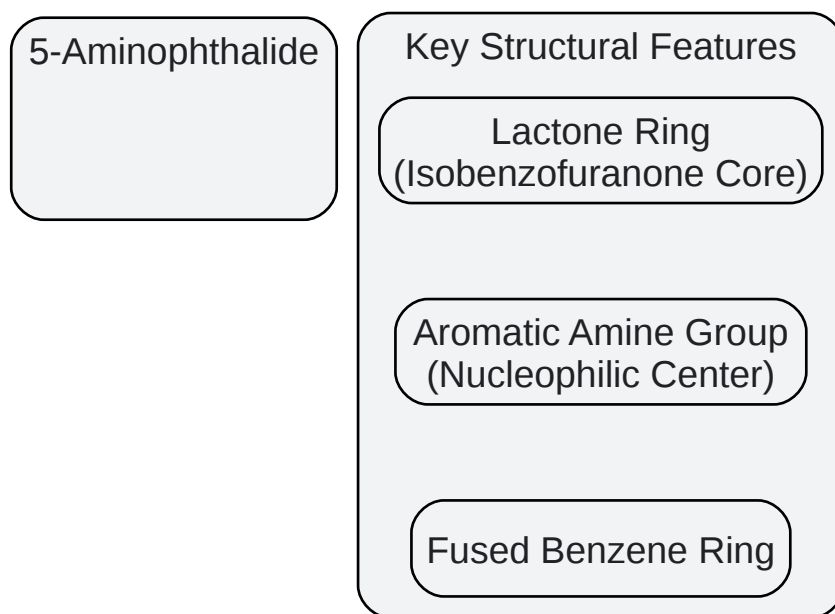
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5-Aminophthalide, identified by CAS Registry Number 65399-05-5, is a heterocyclic organic compound built upon an isobenzofuranone core.^{[1][2]} While seemingly a simple molecule, its true value lies in the strategic placement of a reactive primary amine on the phthalide framework. This dual functionality—a lactone and an aromatic amine—renders it a highly versatile and valuable intermediate in synthetic organic chemistry. For researchers in materials science and drug development, **5-Aminophthalide** serves as a pivotal building block for constructing more complex molecular architectures, including dyes, photosensitive materials, and pharmacologically active agents.^[3] Notably, it is recognized as a key intermediate in the synthesis of the widely used antidepressant, citalopram.^{[4][5]}

This guide offers a senior application scientist's perspective on **5-Aminophthalide**, moving beyond simple data recitation to explain the causal relationships behind its properties and synthetic utility. The protocols and data presented are designed to be self-validating, providing researchers with the necessary benchmarks for successful application in the laboratory.

Molecular Structure and Identification

The fundamental structure of **5-Aminophthalide** consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amino group substituted at the 5-position of the aromatic ring.



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Caption: Chemical structure and key functional groups of **5-Aminophthalide**.

The IUPAC name for this compound is 5-amino-3H-2-benzofuran-1-one.[6][7] It is also commonly referred to as 5-amino-1(3H)-isobenzofuranone.[1][8]

Physicochemical and Spectroscopic Properties

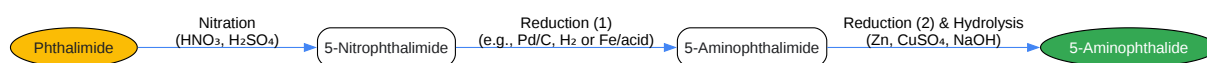
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, including planning reaction conditions, selecting appropriate solvents, and devising purification strategies. The properties of **5-Aminophthalide** are summarized below.

Property	Value	Source(s)
CAS Number	65399-05-5	[1][8]
Molecular Formula	C ₈ H ₇ NO ₂	[1][3][9]
Molecular Weight	149.15 g/mol	[1][6][8]
Appearance	White to yellow crystalline solid	[3]
Melting Point	178 °C, 190-193 °C (Note: Varies by source/purity)	[1][3][8][10]
Boiling Point	438.6 ± 45.0 °C (Predicted)	[3][8]
Density	~1.4 g/cm ³	[8]
Water Solubility	22.2 µg/mL	[6][8]
pKa	2.10 ± 0.20 (Predicted)	[3]
InChI Key	ISMUWQMUWFPPBZ-UHFFFAOYSA-N	[1][6][10]
Canonical SMILES	C1C2=C(C=CC(=C2)N)C(=O)O1	[1][6]

Note: Discrepancies in reported melting points are common and can be attributed to differences in crystalline form, purity, and the analytical method used for determination.

Synthesis of 5-Aminophthalide: A Validated Protocol

The most common and scalable synthetic routes to **5-Aminophthalide** involve the reduction of a nitro-substituted precursor. The following workflow outlines a robust, two-step process starting from 5-nitrophthalimide, which can be adapted for large-scale preparation.[9] This approach is often favored over direct reduction of 5-nitrophthalide due to the potential for side reactions, whereas the imide group offers a stable handle for the initial, harsh nitration and subsequent selective reduction.



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Caption: A common synthetic pathway to **5-Aminophthalide**.

Experimental Protocol: Synthesis from 4-Aminophthalimide

This protocol details the conversion of commercially available 4-aminophthalimide (an isomer used for clarity, though the principle applies to related precursors) to **5-Aminophthalide** via a reductive hydrolysis reaction.[11] The causality for reagent choice is critical: zinc powder in a strong base is a powerful reducing system, and the presence of copper sulfate can catalyze the reaction.[9] The subsequent acidification and heating are necessary to hydrolyze the intermediate and promote the recyclization to the final lactone product.

Materials:

- 4-Aminophthalimide
- Zinc powder
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Sodium carbonate (Na₂CO₃)
- Deionized water

Procedure:

- **Reaction Setup:** In a suitable reaction vessel equipped with a magnetic stirrer, prepare a mixture of zinc powder (41 g) and sodium hydroxide (122 g) in 50 mL of water.[11]

- **Addition of Starting Material:** While stirring vigorously, add 4-aminophthalimide (20 g) to the slurry portion-wise over a period of 30 minutes. The exothermic nature of the reaction requires careful, controlled addition to maintain a manageable temperature.[\[11\]](#)
- **Initial Reaction:** Continue stirring the mixture for an additional 30 minutes at ambient temperature.[\[11\]](#)
- **Heating and Ammonia Evolution:** Gently heat the reaction mixture to 60 °C. Ammonia gas will be evolved as the reaction proceeds. The reaction should be conducted in a well-ventilated fume hood. Continue heating for 60 minutes after the evolution of ammonia has ceased to ensure the reaction goes to completion.[\[11\]](#)
- **Workup - Filtration:** Cool the reaction mixture to approximately 30 °C and filter to remove the unreacted zinc and zinc oxide residues.[\[11\]](#)
- **Acidification and Hydrolysis:** Transfer the filtrate to a new vessel and carefully acidify with 30 mL of concentrated hydrochloric acid. Heat the resulting solution to 90 °C for 45 minutes to facilitate hydrolysis and ring closure to the phthalide.[\[11\]](#)
- **Neutralization and Precipitation:** Cool the solution and neutralize it by carefully adding solid sodium carbonate (approx. 20 g) until the pH reaches 8-9. The product, **5-Aminophthalide**, will precipitate out of the solution as a solid.[\[11\]](#)
- **Isolation and Purification:** Collect the precipitated product by filtration, wash thoroughly with cold water to remove residual salts, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield a product with a sharp melting point (Expected crude yield: ~16.8 g).[\[5\]](#)[\[11\]](#)

Key Reactions and Applications in Drug Development

The synthetic utility of **5-Aminophthalide** is primarily derived from the reactivity of its aromatic amino group. This group can readily undergo a range of classical transformations, allowing for its incorporation into larger, more complex molecules.

- **Diazotization:** The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.
- **Acylation and Sulfonylation:** The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility and cell permeability, or to act as a linker to other molecular fragments.
- **Alkylation:** The nucleophilic amine can be alkylated, although selectivity (mono- vs. di-alkylation) can be a challenge and may require the use of protecting groups.

The most prominent application of **5-Aminophthalide** is as a precursor in the synthesis of pharmaceuticals. Its structure is embedded within several important drug scaffolds. As previously mentioned, it is a documented intermediate in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI).^{[4][5]} Its derivatives are also explored for potential anti-cancer and antiviral activities.^[3]

Safety, Handling, and Storage

As a laboratory chemical, **5-Aminophthalide** must be handled with appropriate safety precautions.

- **Hazard Identification:** It is classified as an irritant and may cause skin, eye, and respiratory irritation.^{[7][8][9]} Some sources also indicate it is harmful or toxic if swallowed.^{[6][10]}
- **Personal Protective Equipment (PPE):** Always handle **5-Aminophthalide** in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^[12]
- **Handling:** Avoid creating dust. Use non-sparking tools.^[8]
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.^[3]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.^[12]

Conclusion

5-Aminophthalide is more than a simple chemical reagent; it is an enabling building block for innovation in both pharmaceutical and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its amino functionality, provides chemists with a reliable scaffold for molecular construction. By understanding the principles behind its synthesis and reactivity, researchers can confidently and effectively leverage the unique properties of **5-Aminophthalide** to advance their scientific objectives.

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